molecular formula C22H16FN3O2S B4555167 1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA

1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA

Cat. No.: B4555167
M. Wt: 405.4 g/mol
InChI Key: NTMHETDSZKSXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA is a useful research compound. Its molecular formula is C22H16FN3O2S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide is 405.09472610 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Mechanism

N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide and related benzothiazole derivatives have been shown to possess highly selective and potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 to putative active, as well as inactive metabolites, highlighting their biochemical interaction and metabolic inactivation as a crucial part of their antitumor mechanism. Amino acid conjugation has been used to improve the drug's solubility, showing significant tumor growth retardation in breast and ovarian xenograft tumors, with manageable toxic side effects reported from preclinically efficacious doses (Bradshaw et al., 2002).

Pharmaceutical Development

The synthesis of water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles addresses formulation and bioavailability issues related to their parenteral administration. These prodrugs exhibit the required pharmaceutical properties of good water solubility and stability, with the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole selected for phase 1 clinical evaluation (Hutchinson et al., 2002).

Antimicrobial Applications

The development of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds exhibit significant activity against selected bacterial and fungal strains, emphasizing the versatility of this chemical scaffold not only in antitumor applications but also in antimicrobial therapy (Desai et al., 2013).

PET Imaging Agents

Carbon-11 labeled fluorinated 2-arylbenzothiazoles, including the N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide analogs, have been explored as potential positron emission tomography (PET) cancer imaging agents. This research underscores the potential of fluorinated benzothiazoles in non-invasive cancer diagnosis and monitoring, providing a novel approach to tracking tyrosine kinase activity in cancers (Wang et al., 2006).

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c1-13-16(21-24-18-6-2-3-8-19(18)28-21)5-4-7-17(13)25-22(29)26-20(27)14-9-11-15(23)12-10-14/h2-12H,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMHETDSZKSXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.